

# Spectroscopic and Analytical Characterization of Boc-Protected Diamine Linkers: A Technical Guide

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Compound of Interest		
Compound Name:	Ph-Bis(C1-N-(C2-NH-Boc)2)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)", a bifunctional linker molecule utilized in the development of proteolysis-targeting chimeras (PROTACs). While specific experimental data for this compound is not publicly available, this document outlines the characteristic spectral features and detailed experimental protocols based on established knowledge of Boc-protected amines.

# Introduction to Ph-Bis(C1-N-(C2-NH-Boc)2)

"Ph-Bis(C1-N-(C2-NH-Boc)2)" is an alkyl chain-based PROTAC linker.[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component plays a crucial role in optimizing the orientation and distance between the two ligands for effective ternary complex formation. The structural integrity and purity of the linker are paramount for the successful synthesis and biological activity of the final PROTAC molecule.

Molecular Structure and Properties:

Molecular Formula: C36H64N6O8[1][3][4][5]

Molecular Weight: 708.93 g/mol [1][3][4][5]



• CAS Number: 1807521-06-7[1][3][4][5]

# **Predicted Spectroscopic Data**

The following tables summarize the expected spectroscopic data for "Ph-Bis(C1-N-(C2-NH-Boc)2)" based on the typical spectral characteristics of Boc-protected amines.[6][7]

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>,

400 MHz)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.2-7.4	m	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~3.5	s	4H	Methylene protons (Ph-CH <sub>2</sub> )
~3.2-3.4	t	8H	Methylene protons (- N-CH <sub>2</sub> -CH <sub>2</sub> -NH-Boc)
~2.7-2.9	t	8H	Methylene protons (- N-CH <sub>2</sub> -CH <sub>2</sub> -NH-Boc)
~1.45	s	36H	tert-Butyl protons (- C(CH <sub>3</sub> ) <sub>3</sub> )
~4.8 (broad)	S	4H	Amide protons (-NH- Boc)

# Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)



Chemical Shift (δ) ppm	Assignment	
~156	Carbamate carbonyl carbon (C=O)	
~138	Aromatic quaternary carbon (C-CH <sub>2</sub> )	
~129	Aromatic methine carbon (CH)	
~80	tert-Butyl quaternary carbon (-C(CH <sub>3</sub> ) <sub>3</sub> )	
~58	Methylene carbon (Ph-CH <sub>2</sub> )	
~50	Methylene carbon (-N-CH <sub>2</sub> )	
~40	Methylene carbon (-CH <sub>2</sub> -NH-Boc)	
~28.4	tert-Butyl methyl carbons (-C(CH₃)₃)	

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium	N-H Stretch (Amide)
~2975, 2930	Strong	C-H Stretch (Aliphatic)
~1680-1720	Strong	C=O Stretch (Carbamate)[7]
~1520	Medium	N-H Bend (Amide II)
~1160	Strong	C-O Stretch

**Table 4: Predicted Mass Spectrometry Data** 

Ionization Mode	Predicted m/z	Species
ESI+	709.48	[M+H]+
ESI+	731.46	[M+Na]+
ESI+	747.44	[M+K] <sup>+</sup>

# **Experimental Protocols**



Detailed methodologies are crucial for the reproducible synthesis and analysis of "Ph-Bis(C1-N-(C2-NH-Boc)2)".[6]

### Synthesis: N-tert-Butoxycarbonylation

This procedure describes a general method for the protection of amines using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O).[8]

#### Materials:

- Amine precursor (e.g., the corresponding tetra-amine)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Solvent (e.g., Dichloromethane, Acetone/Water)[8]
- Sodium bicarbonate (optional, as a base)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- Dissolve the amine precursor in the chosen solvent.
- Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents per amine group).
- If necessary, add a base like sodium bicarbonate to neutralize any acidic byproducts.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] A successful
  reaction is indicated by the consumption of the starting material and the appearance of a
  new, less polar spot.[7]
- Upon completion, add water and extract the product with an organic solvent like dichloromethane.



- Dry the combined organic layers over anhydrous sodium sulfate.[8]
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected compound.[8]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

 Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

Instrumentation:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

<sup>1</sup>H NMR Acquisition Parameters:

• Pulse Angle: 30 degrees[6]

Relaxation Delay: 1-2 seconds[6]

Number of Scans: 16-32[6]

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment.
- Relaxation Delay: 2-5 seconds.
- A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

# Infrared (IR) Spectroscopy

Sample Preparation:



- For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[7]
- Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.[6]

#### **Data Acquisition:**

- Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[6]
- Acquire the sample spectrum and perform a background subtraction.

# Mass Spectrometry (MS)

#### Sample Preparation:

• Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

#### Instrumentation and Ionization:

- Use Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the molecular ion.[6]
- Introduce the sample into the mass spectrometer via direct infusion.

#### Data Analysis:

Analyze the resulting spectrum for the presence of the molecular ion peaks, such as [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>.[7]

# **Workflow and Data Analysis Visualization**

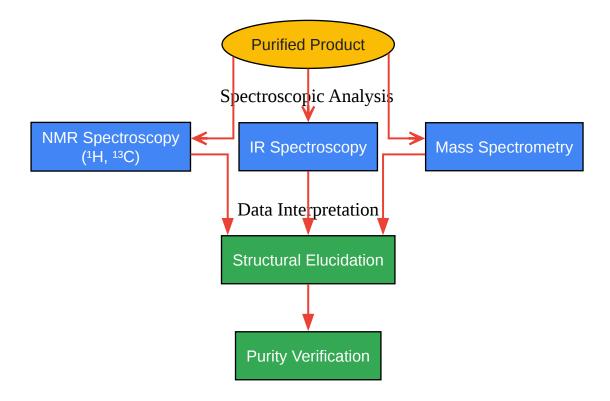
The following diagrams illustrate the general workflow for the synthesis and characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)".





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Figure 1. Synthetic workflow for the preparation of the title compound.



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Figure 2. Analytical workflow for structural confirmation and purity assessment.

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